molecular formula C11H8ClNO2 B2729792 5-Chloro-2-(1H-pyrrol-1-YL)benzoic acid CAS No. 55540-33-5

5-Chloro-2-(1H-pyrrol-1-YL)benzoic acid

Cat. No. B2729792
CAS RN: 55540-33-5
M. Wt: 221.64
InChI Key: UXORLGHDHUTZCI-UHFFFAOYSA-N
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Patent
US05627203

Procedure details

18.6 ml (0.143 mol) of 2,5-dimethoxytetrahydrofuran are stirred for 10 minutes with 21.5 g (0.143 mol) of 4-chloropyridine hydrochloride in 600 ml of 1,4-dioxane. 24.6 g (0.143 mol) of 2-amino-4-chlorobenzoic acid are added, and the mixture is heated at reflux for 4 hours. After removal of the dioxane under reduced pressure, the residue is taken up with 1 liter of water and extracted with 800 ml of diethyl ether. The ethereal phase is washed with water and then extracted with 500 ml of a saturated aqueous sodium hydrogen carbonate solution. The aqueous phase is acidified with 10N hydrochloric acid and then extracted with 800 ml of diethyl ether. The ethereal phase is washed with water, decanted off, dried over magnesium sulfate, rendered colourless with animal charcoal and concentrated under reduced pressure to yield the title compound in the form of a grey powder.
Quantity
18.6 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
CO[CH:3]1[CH2:7][CH2:6][CH:5]([O:8]C)[O:4]1.Cl.Cl[C:12]1[CH:17]=[CH:16][N:15]=[CH:14]C=1.NC1[CH:27]=[C:26]([Cl:28])[CH:25]=CC=1C(O)=O>O1CCOCC1>[Cl:28][C:26]1[CH:25]=[CH:3][C:7]([N:15]2[CH:14]=[CH:12][CH:17]=[CH:16]2)=[C:6]([CH:27]=1)[C:5]([OH:8])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
18.6 mL
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
21.5 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
24.6 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After removal of the dioxane under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with 800 ml of diethyl ether
WASH
Type
WASH
Details
The ethereal phase is washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 ml of a saturated aqueous sodium hydrogen carbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with 800 ml of diethyl ether
WASH
Type
WASH
Details
The ethereal phase is washed with water
CUSTOM
Type
CUSTOM
Details
decanted off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)O)C1)N1C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.